3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate is a complex organic compound that has garnered attention in pharmacological research, particularly for its potential applications in treating respiratory diseases. This compound is derived from 3,5-diamino-6-chloropyrazine-2-carbonyl and features a guanidino group, which enhances its biological activity.
The primary source of this compound is the synthesis of derivatives of 3,5-diamino-6-chloropyrazine-2-carboxylic acid, which has been studied for its pharmacological properties. Research indicates that modifications to the pyrazine structure can lead to enhanced efficacy as epithelial sodium channel blockers, making them suitable candidates for conditions like cystic fibrosis .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms. It is classified as a pharmaceutical intermediate due to its role in synthesizing active pharmaceutical ingredients (APIs) that target specific biological pathways.
The synthesis of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity during synthesis.
The molecular structure of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate can be represented by its chemical formula and structural diagram.
The compound features multiple functional groups including amines, hydroxyls, and sulfonates that contribute to its pharmacological properties.
The structural data can be explored using various computational chemistry tools to predict properties such as stability and reactivity based on molecular dynamics simulations.
The compound is expected to participate in various chemical reactions due to its functional groups:
Technical details regarding reaction mechanisms and kinetics can be further explored through experimental studies and literature reviews.
The mechanism of action for 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate primarily involves the inhibition of epithelial sodium channels (ENaC). This action leads to increased airway surface liquid levels, enhancing mucociliary clearance in respiratory tissues.
In vitro studies have shown that this compound exhibits significantly higher potency compared to traditional ENaC blockers like amiloride, with a slower off-rate indicating prolonged action . Pharmacokinetic studies reveal its absorption characteristics and metabolic pathways.
Relevant data from safety data sheets indicate handling precautions due to irritant properties associated with certain functional groups .
The primary applications of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate include:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2